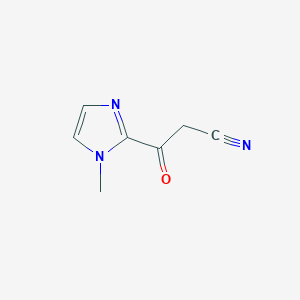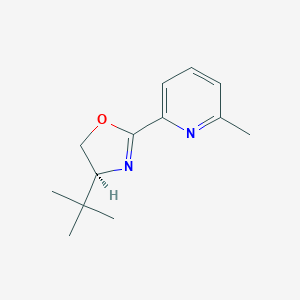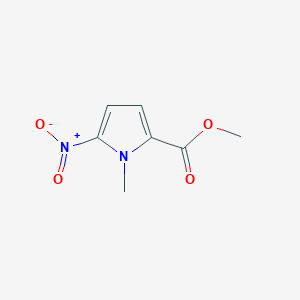
Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
Descripción general
Descripción
“Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 13138-75-5 . It has a molecular weight of 184.15 and is a powder in its physical form . It’s slightly soluble in water .
Synthesis Analysis
The synthesis of pyrroles, the class of compounds to which “Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate” belongs, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .
Molecular Structure Analysis
The molecular formula of “Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate” is C7H8N2O4 . The structure of pyrrole rings, which are a part of this compound, can be inclined to one another .
Chemical Reactions Analysis
The chemical reactions involving pyrroles can be quite diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can provide N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can give substituted pyrroles in excellent yields .
Physical And Chemical Properties Analysis
“Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate” is a powder with a melting point of 106-111°C . It’s slightly soluble in water .
Aplicaciones Científicas De Investigación
Antimicrobial Agent Synthesis
One significant application of methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate derivatives is in the synthesis of antimicrobial agents. Hublikar et al. (2019) synthesized a series of these derivatives and evaluated their in vitro antimicrobial activities. Their research indicated that the synthesized compounds showed promising antibacterial and antifungal activity, largely attributed to the presence of the heterocyclic ring. The study also noted an increase in activity with the introduction of a methoxy group in the structure (Hublikar et al., 2019).
Electron Spin Relaxation
Huang et al. (2016) explored the design, synthesis, and electron spin relaxation properties of tetracarboxylate ester pyrroline nitroxides. These nitroxides, which include methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate derivatives, serve as models for new spin labels in DEER distance measurement at room temperature. The study found that modifying the distance between the nitroxide moiety and methyl groups effectively lengthens Tm at temperatures above 70 K (Huang et al., 2016).
Synthesis of Pyrrole Derivatives
Khajuria et al. (2013) reported the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation. This study demonstrates the effectiveness of using methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate derivatives in synthesizing various pyrrole derivatives (Khajuria et al., 2013).
Conducting Polymers and Electrochromic Devices
Variş et al. (2006) synthesized a mixture of isomers, including 1-methyl-5-nitro-1H-pyrrole-2-carboxylate derivatives, for use in electrochromic devices. The synthesized polymers displayed soluble properties in common organic solvents and showcased potential for use in electrochromic devices due to their switching abilities (Variş et al., 2006).
Chemosensor Synthesis
In 2018, Wang Yang et al. synthesized a simple chemosensor, ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate, which demonstrated significant selectivity as an off–on fluorescent sensor for Zn2+. Additionally, this compound can detect Cu2+ colorimetrically in semiaqueous media. This study exemplifies the use of methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate derivatives in developing optical chemosensors (Wang Yang et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 1-methyl-5-nitropyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-5(7(10)13-2)3-4-6(8)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRZUZWXTWKINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560881 | |
| Record name | Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | |
CAS RN |
13138-75-5 | |
| Record name | Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)
![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)
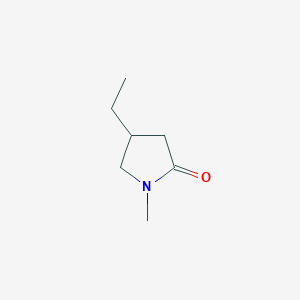

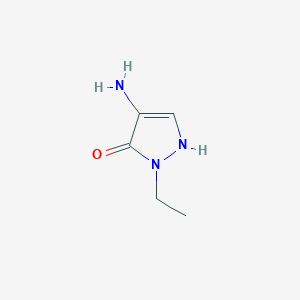


![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)
